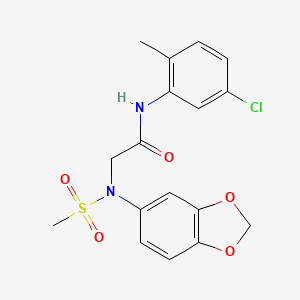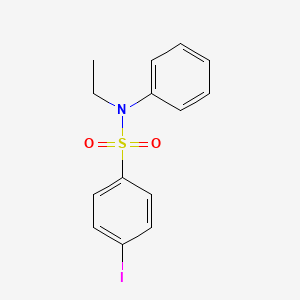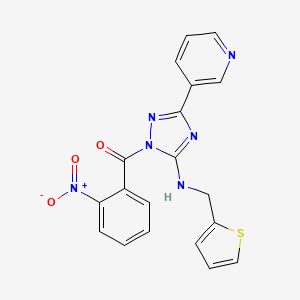![molecular formula C18H22FN5O2S B4231617 2-[(4-fluorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine](/img/structure/B4231617.png)
2-[(4-fluorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine
説明
2-[(4-fluorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine, also known as ABT-737, is a small molecule inhibitor of B-cell lymphoma 2 (BCL-2) family proteins. It was first synthesized in 2005 and has since been extensively studied for its potential therapeutic applications in cancer treatment.
作用機序
2-[(4-fluorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine binds to the hydrophobic groove of BCL-2 family proteins, including BCL-2, BCL-XL, and BCL-W, and disrupts their interaction with pro-apoptotic proteins, such as BAX and BAK. This leads to the activation of BAX and BAK, which in turn triggers the release of cytochrome c from mitochondria and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells both in vitro and in vivo. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, which can enhance their anti-tumor effects. This compound has a high affinity for BCL-2 family proteins and is selective for cancer cells, which makes it a promising therapeutic agent for cancer treatment.
実験室実験の利点と制限
2-[(4-fluorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine has several advantages for lab experiments, including its high potency and selectivity for cancer cells. It can be used in combination with chemotherapy and radiation therapy to enhance their anti-tumor effects. However, this compound has some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
将来の方向性
There are several future directions for the research and development of 2-[(4-fluorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine. One direction is to optimize its chemical structure to improve its solubility and bioavailability. Another direction is to develop new formulations of this compound that can be delivered more effectively to cancer cells. Additionally, this compound can be used in combination with other targeted therapies, such as immune checkpoint inhibitors, to enhance their anti-tumor effects. Finally, this compound can be used in combination with biomarkers to identify patients who are most likely to respond to its treatment.
科学的研究の応用
2-[(4-fluorobenzyl)thio]-4,6-di-4-morpholinyl-1,3,5-triazine has been extensively studied for its potential therapeutic applications in cancer treatment. It is a potent inhibitor of BCL-2 family proteins, which play a critical role in the regulation of apoptosis or programmed cell death. This compound has been shown to induce apoptosis in a variety of cancer cell lines, including leukemia, lymphoma, and solid tumors.
特性
IUPAC Name |
4-[4-[(4-fluorophenyl)methylsulfanyl]-6-morpholin-4-yl-1,3,5-triazin-2-yl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O2S/c19-15-3-1-14(2-4-15)13-27-18-21-16(23-5-9-25-10-6-23)20-17(22-18)24-7-11-26-12-8-24/h1-4H,5-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMWDLWKTGDGBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)SCC3=CC=C(C=C3)F)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-chloro-3-methylphenoxy)-N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]acetamide](/img/structure/B4231543.png)
![N-[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B4231548.png)
![5-[2-(2-chloro-6-fluorophenyl)vinyl]-3-methyl-4-nitroisoxazole](/img/structure/B4231550.png)
![N-(5-chloro-2-methylphenyl)-4-({[(4-chlorophenyl)amino]carbonyl}amino)benzenesulfonamide](/img/structure/B4231552.png)
![3-[4-(1,3-benzoxazol-2-yl)-1-piperidinyl]-2,5-pyrrolidinedione](/img/structure/B4231557.png)
![4-{[(4-methylphenyl)sulfonyl]amino}-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4231558.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethylphenyl)acetamide](/img/structure/B4231574.png)
![N-(3-imidazo[1,2-a]pyridin-2-ylphenyl)-9H-fluorene-2-sulfonamide](/img/structure/B4231578.png)
![ethyl 1-[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4231582.png)
![6-(3,4-dimethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl benzoate](/img/structure/B4231584.png)

![N-methyl-1-[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-[(3-methyl-2-thienyl)methyl]methanamine](/img/structure/B4231602.png)

